molecular formula C10H13NO4 B14028422 Ethyl 5,6-dimethoxynicotinate

Ethyl 5,6-dimethoxynicotinate

Cat. No.: B14028422
M. Wt: 211.21 g/mol
InChI Key: CWZKSQQZUAZTHK-UHFFFAOYSA-N
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Description

Ethyl 5,6-dimethoxynicotinate is a synthetic nicotinic acid ester derivative intended for research and development purposes. As a building block in organic synthesis, this compound is of significant interest in medicinal chemistry for the creation of novel molecular entities. Its structure, featuring both ester and dimethoxy-substituted pyridine rings, makes it a valuable precursor for designing potential pharmacologically active compounds. Researchers can utilize this chemical in developing candidates that may act as chemosensitizers to overcome multidrug resistance in cancer studies, based on the established research of similar biphenyl dimethyloxy derivatives . Furthermore, the dimethoxy groups may influence the molecule's electronic properties and metabolic stability, making it a subject of interest in structure-activity relationship (SAR) studies. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

ethyl 5,6-dimethoxypyridine-3-carboxylate

InChI

InChI=1S/C10H13NO4/c1-4-15-10(12)7-5-8(13-2)9(14-3)11-6-7/h5-6H,4H2,1-3H3

InChI Key

CWZKSQQZUAZTHK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)OC)OC

Origin of Product

United States

Reactivity and Chemical Transformations of Ethyl 5,6 Dimethoxynicotinate

Transformations at the Ester Moiety

The ester group in ethyl 5,6-dimethoxynicotinate is a primary site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, different ester derivatives, and alcohols.

Hydrolytic Conversions to Carboxylic Acids

The hydrolysis of the ethyl ester of 5,6-dimethoxynicotinate to its corresponding carboxylic acid, 5,6-dimethoxynicotinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is commonly employed and typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Table 1: General Conditions for Hydrolysis of Nicotinate (B505614) Esters

SubstrateReagents and ConditionsProductReference
Ethyl NicotinateNaOH, water-ethanol mixtures, various temperaturesNicotinic Acid researchgate.net
Myristyl NicotinatePhosphate buffer (pH 9), 343-358 KNicotinic Acid researchgate.net
Ethyl NicotinateCultured keratinocyte homogenatesNicotinic Acid researchgate.net

Transesterification Reactions for Diverse Ester Derivatives

Transesterification is a versatile method for converting this compound into other ester derivatives by reacting it with different alcohols in the presence of a catalyst. This process is often driven to completion by using a large excess of the new alcohol or by removing the ethanol (B145695) byproduct. Both acid and base catalysts can be employed for this transformation google.comgoogleapis.com.

For example, the transesterification of methyl nicotinate with bulky alcohols like (-)-menthol has been successfully achieved using n-butyllithium to form the corresponding menthyl ester orgsyn.org. Similarly, a patented process describes the transesterification of C1-C4 alkyl nicotinates with menthol (B31143) using alkaline catalysts like sodium methoxide (B1231860) google.com. These examples suggest that this compound can likely undergo similar transformations to produce a variety of ester derivatives. Titanium-catalyzed transesterification under microwave heating has also been reported as an efficient method for various esters, including those with heteroaromatic rings researchgate.net.

Table 2: Examples of Transesterification of Nicotinate Esters

SubstrateAlcoholCatalystProductReference
Methyl Nicotinate(-)-Mentholn-Butyllithium(-)-Menthyl Nicotinate orgsyn.org
C1-C4 Alkyl NicotinateMentholSodium MethoxideMenthyl Nicotinate google.com
Various EstersVarious AlcoholsTitanium Catalyst (Microwave)Corresponding Esters researchgate.net

Reduction of the Ester Group

The ester functionality of this compound can be reduced to either an alcohol (5,6-dimethoxypyridin-3-yl)methanol) or, under more controlled conditions, to an aldehyde. However, the reduction of the ester must compete with the potential reduction of the pyridine (B92270) ring itself.

Hydrogenation of ethyl nicotinate has been shown to lead to the reduction of the pyridine ring, yielding ethyl nipecotinate (reduction of the ring) or ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate (partial reduction of the ring), depending on the catalyst and reaction conditions researchgate.netacs.org. A metal-free transfer hydrogenation of 3-carbonyl pyridines using trichlorosilane (B8805176) and catalyzed by hexamethylphosphoramide (B148902) (HMPA) has also been reported, leading to the reduction of the pyridine ring researchgate.net.

Selective reduction of the ester group in the presence of the pyridine ring typically requires specific reducing agents. While direct examples for this compound are not prevalent in the searched literature, general methods for the selective reduction of esters to alcohols, such as using lithium aluminium hydride (LAH) or lithium borohydride, could potentially be applied, though careful optimization would be needed to avoid reduction of the pyridine ring.

Reactions on the Pyridine Heterocycle

The pyridine ring of this compound is an aromatic heterocycle that can undergo substitution reactions. The electronic nature of the substituents—two electron-donating methoxy (B1213986) groups and one electron-withdrawing ethyl carboxylate group—plays a crucial role in determining the regioselectivity and feasibility of these reactions.

Electrophilic Substitution Patterns

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack wikipedia.orgyoutube.com. When such reactions do occur, they typically direct the incoming electrophile to the 3- and 5-positions (meta to the nitrogen) quimicaorganica.org.

In this compound, the pyridine ring is substituted with two strongly electron-donating methoxy groups at positions 5 and 6, and an electron-withdrawing ethyl carboxylate group at position 3. The methoxy groups would be expected to activate the ring towards EAS and direct incoming electrophiles to the ortho and para positions relative to themselves. However, the pyridine nitrogen itself is a deactivating group. The interplay of these directing effects would determine the outcome of any electrophilic substitution. It is plausible that substitution would be directed to the position C4, which is ortho to the C5-methoxy group and meta to the C3-ester group. However, specific literature detailing electrophilic substitution on this compound is scarce.

Nucleophilic Aromatic Substitution on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a more common reaction for electron-deficient aromatic rings like pyridine, especially when good leaving groups are present masterorganicchemistry.compressbooks.pub. The reaction is facilitated by the presence of electron-withdrawing groups at positions ortho or para to the leaving group pressbooks.pub.

In this compound, the methoxy groups are not typical leaving groups under standard SNAr conditions. However, transformations involving the displacement of methoxy groups in dimethoxypyridines have been reported. For instance, a protocol for the nucleophilic amination of methoxypyridines using sodium hydride in the presence of lithium iodide has been developed ntu.edu.sg. This method has been successfully applied to 2,6-dimethoxypyridine (B38085) and 2,5-dimethoxypyridine, suggesting that a similar reaction might be possible for this compound, potentially leading to the substitution of one or both methoxy groups with an amine nucleophile ntu.edu.sg.

Table 3: Examples of Nucleophilic Amination of Methoxypyridines

SubstrateNucleophileReagentsProductYieldReference
3-MethoxypyridinePiperidineNaH, LiI3-(Piperidin-1-yl)pyridine88% ntu.edu.sg
2,6-DimethoxypyridinePiperidineNaH, LiI6-Methoxy-N-piperidin-2-amine76% ntu.edu.sg
2,5-DimethoxypyridinePiperidineNaH, LiI5-Methoxy-N-piperidin-2-amine81% ntu.edu.sg

Functionalization at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for functionalization through reactions with various electrophiles. This reactivity is a hallmark of pyridine chemistry and is modulated by the electronic effects of the ring substituents.

N-Oxide Formation: The pyridine nitrogen can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered reactivity compared to the parent pyridine. For instance, the N-oxide can facilitate electrophilic substitution at positions ortho and para to the nitrogen, a reaction pathway that is often challenging for pyridines themselves. beilstein-journals.org

Quaternization and Metal Complexation: The nitrogen atom can react with alkylating agents to form quaternary pyridinium (B92312) salts. Furthermore, its ability to act as a ligand allows for the formation of coordination complexes with various metal ions. In related dimethoxynicotinate systems, the pyridine nitrogen, along with an oxygen atom from a substituent, can coordinate to a metal center, such as copper(II), to form stable complexes. researchgate.netresearchgate.net This chelating ability is a key feature in the design of metal-containing functional materials and catalysts.

Table 1: Examples of Functionalization at the Pyridine Nitrogen
Reaction TypeReagent(s)Typical ProductSignificance
N-OxidationHydrogen Peroxide (H₂O₂), Peroxy acids (e.g., m-CPBA)This compound N-oxideAlters electronic properties and directs further substitutions. beilstein-journals.org
N-Alkylation (Quaternization)Alkyl halides (e.g., CH₃I)N-Alkyl-3-ethoxycarbonyl-5,6-dimethoxypyridinium saltCreates charged molecules with different solubility and biological profiles.
Metal CoordinationMetal salts (e.g., CuCl₂, CoCl₂)Metal complex of this compoundForms coordination polymers or discrete molecular complexes with applications in catalysis and materials science. researchgate.net

Reactions Involving the Methoxy Substituents

The two methoxy groups at the C5 and C6 positions are generally stable ether linkages. However, under specific conditions, they can undergo cleavage, which is a synthetically valuable transformation for introducing hydroxyl groups.

Ether Cleavage (Demethylation): The cleavage of aryl methyl ethers is a common strategy in the synthesis of natural products and pharmaceuticals to unmask phenol (B47542) functionalities. This reaction is typically performed using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). The selective cleavage of one or both methoxy groups in this compound would yield the corresponding hydroxypyridine derivatives, which are themselves valuable synthetic intermediates. For example, the reaction of methoxy-substituted phenylhydrazones in the presence of acid has been shown to sometimes lead to the substitution of the methoxy group. nih.gov

Table 2: Representative Reactions of Methoxy Substituents
Reaction TypeReagent(s)Potential Product(s)Synthetic Utility
Full DemethylationBoron tribromide (BBr₃), Hydrobromic acid (HBr)Ethyl 5,6-dihydroxynicotinateAccess to polyhydroxylated pyridine scaffolds.
Selective/Partial DemethylationMilder Lewis acids, specific nucleophilesEthyl 5-hydroxy-6-methoxynicotinate or Ethyl 6-hydroxy-5-methoxynicotinateAllows for regioselective functionalization of the pyridine core.

Derivatization for Advanced Chemical Structures

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly advanced heterocyclic structures for applications in medicinal chemistry and materials science. nih.govnih.gov Its functional groups offer multiple handles for derivatization.

Modification of the Ethyl Ester: The ethyl ester group is a prime site for modification.

Hydrolysis: Saponification of the ester using a base (e.g., NaOH, KOH) followed by acidification yields the corresponding carboxylic acid, 5,6-dimethoxynicotinic acid.

Amidation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., DCC, EDC) to form a diverse library of amides. Alternatively, direct aminolysis of the ester can be achieved with certain amines under forcing conditions. These amide-forming reactions are fundamental in medicinal chemistry for exploring structure-activity relationships. nih.gov

Use in Heterocyclic Synthesis: The entire molecule can be used to construct fused heterocyclic systems. The combination of the pyridine ring and its reactive substituents allows it to participate in various cyclization reactions. For instance, derivatives of nicotinic acid are used to synthesize fused ring systems like pyrazolo[1,5-a]pyrimidines or thieno[2,3-b]pyridines. researchgate.net The strategy often involves converting the ester to a more reactive intermediate or introducing another reactive group onto the pyridine ring to facilitate intramolecular or intermolecular cyclization, leading to novel and complex scaffolds. clockss.orgresearchgate.netsemanticscholar.org

Table 3: Derivatization Strategies for Advanced Structures
Initial TransformationReagents/ConditionsIntermediateSubsequent ReactionFinal Product Class
Ester Hydrolysis1. NaOH (aq), Heat 2. HCl (aq)5,6-Dimethoxynicotinic acidAmide coupling with a primary/secondary amineNicotinamides
Ester ReductionLiAlH₄, NaBH₄(5,6-Dimethoxypyridin-3-yl)methanolOxidation, Halogenation, EtherificationFunctionalized Pyridylmethanols
Ring AnnulationMulti-step synthesis involving functional group interconversionPolyfunctional Pyridine DerivativeIntramolecular cyclizationFused Heterocycles (e.g., Thienopyridines, Furopyridines) researchgate.net

Derivatization Strategies and Analogue Synthesis Rooted in Ethyl 5,6 Dimethoxynicotinate

Structural Modifications of the Pyridine (B92270) Ring

The pyridine core of ethyl nicotinate (B505614) derivatives is amenable to various structural alterations, which are often the initial steps in the synthesis of more complex molecules. While direct modifications on ethyl 5,6-dimethoxynicotinate are specific, the general reactivity of the nicotinate scaffold illustrates common strategies. For instance, the synthesis of fused ring systems often begins with reactions on the pyridine ring. A prevalent strategy involves the use of a nicotinate precursor, such as ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2'-thienyl)-6-thioxonicotinate, which can be S-alkylated at the 6-position. This initial modification is a critical step that facilitates subsequent intramolecular cyclization to form fused systems.

Another key modification involves the reaction of the ester group. For example, reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) can convert it into a hydrazide. This transformation introduces a new reactive handle, enabling further derivatization or cyclization into different heterocyclic frameworks, such as pyrazolo[3,4-b]pyridines. nih.govaun.edu.egacs.org These examples, while starting from more complex nicotinates, demonstrate the fundamental reactivity patterns applicable to the pyridine ring of nicotinate esters for generating structural diversity.

Synthesis of Fused Heterocyclic Systems from Nicotinate Precursors

The ethyl nicotinate framework is a valuable precursor for constructing fused bicyclic and polycyclic heterocyclic systems. sioc-journal.cn These fused structures are of significant interest in medicinal chemistry. The strategic placement of functional groups on the nicotinate ring allows for controlled cyclization reactions, leading to the formation of diverse scaffolds like thieno[2,3-b]pyridines and pyrazolo[1,5-a]pyrimidines.

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds, often targeted for their potential as protein kinase inhibitors. rsc.org The synthesis of these systems can be achieved through various routes, including the condensation of 3-aminopyrazole (B16455) derivatives with appropriate precursors. nih.govsioc-journal.cn

A common synthetic strategy involves the reaction of a β-keto ester or its equivalent with an aminopyrazole. For example, sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate, which can be derived from a nicotinate-related structure, reacts with various aminopyrazoles to yield pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net This method highlights a pathway where a nicotinate-derived fragment can be utilized to construct the pyrimidine (B1678525) portion of the fused system. The reaction conditions and resulting products from a representative synthesis are detailed below.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Starting Aminopyrazole Reagent Product Yield (%) Ref
3-Amino-5-methylpyrazole Sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate 2,7-Dimethyl-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine 85% researchgate.net

This interactive table summarizes the synthesis of specific pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the utility of nicotinate-related precursors in their formation.

The thieno[2,3-b]pyridine (B153569) scaffold is another important heterocyclic system that can be synthesized from ethyl nicotinate precursors. These compounds are known to exhibit a range of biological activities. arkat-usa.orgasianpubs.org A well-established method for their synthesis is the Gewald reaction and its variations, which typically involves the cyclization of a suitably functionalized pyridine derivative.

Research has shown that ethyl 5-cyano-nicotinate derivatives are excellent starting materials for this purpose. For instance, ethyl 5-cyano-1,6-dihydro-2-methyl-4-styryl-6-thioxonicotinate can be used to synthesize a variety of S-substituted thiopyridines, which subsequently cyclize to form the thieno[2,3-b]pyridine ring system. arkat-usa.org Similarly, reaction of ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2'-thienyl)-6-thioxonicotinate with ethyl chloroacetate (B1199739) leads to the formation of an isomeric thieno[2,3-b]pyridine derivative. nih.govaun.edu.eg

Table 2: Synthesis of Thieno[2,3-b]pyridine from a Nicotinate Precursor

Precursor Reagent Reaction Conditions Product Ref
Ethyl 5-cyano-1,6-dihydro-2-methyl-4-(2'-thienyl)-6-thioxonicotinate Ethyl chloroacetate Sodium Acetate (B1210297), Ethanol (B145695), Reflux Ethyl 3-amino-5-cyano-4-(2'-thienyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate nih.govaun.edu.eg

This interactive table details specific examples of thieno[2,3-b]pyridine synthesis starting from functionalized ethyl nicotinate derivatives.

Development of Compound Libraries for Research Exploration

The concept of focused or target-specific compound libraries is crucial in modern drug discovery. nih.gov this compound and its analogues serve as ideal starting scaffolds for generating such libraries. By systematically modifying the core structure, researchers can create a diverse set of molecules for screening against biological targets. This "scaffold-switching" or derivatization approach allows for the exploration of structure-activity relationships (SAR). nih.gov

For example, a library of 5,6-fused bicyclic heteroaromatics was created starting from an imidazo[1,2-a]pyridine-3-carboxylate scaffold to explore antituberculosis activity. nih.gov This strategy of moving, incorporating, or removing nitrogen atoms within the fused framework can be applied to libraries originating from this compound. Derivatization can occur at several points: modification of the ester, substitution on the pyridine ring, or using the core to build various fused systems as described previously. This leads to a library of compounds with varied electronic and steric properties, enhancing the probability of identifying potent and selective bioactive agents. nih.gov

Incorporation into Supramolecular Architectures

The functional groups on this compound make it a suitable ligand for coordination with metal ions, leading to the formation of supramolecular architectures. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can act as coordination sites.

Studies on the closely related 2,6-dimethoxynicotinate (2,6-(MeO)2nic) ligand with copper(II) ions have demonstrated the formation of well-defined dimeric and polymeric structures. researchgate.net For example, the complex [Cu{2,6-(MeO)2nic}2(H2O)]2 was found to have a dimeric structure of the acetate type. researchgate.net In these structures, the nicotinate ligands bridge metal centers, creating extended networks. The formation of these supramolecular assemblies is directed by coordination bonds and often reinforced by weaker interactions like hydrogen bonds. The ability of such substituted nicotinates to form predictable, stable complexes makes them valuable building blocks in crystal engineering and the design of materials with specific magnetic or catalytic properties. researchgate.net

Role As a Versatile Synthetic Intermediate and Building Block

Application in Specialty Chemical Manufacturing

In the realm of specialty chemical manufacturing, Ethyl 5,6-dimethoxynicotinate and its derivatives are utilized as intermediates for the synthesis of a variety of functional molecules. The closely related compound, (5,6-Dimethoxypyridin-3-yl)methanol, is commercially available and categorized as a heterocyclic building block, indicating the industrial relevance of this particular substitution pattern on the pyridine (B92270) ring. calpaclab.com The presence of the dimethoxy pyridine core is crucial for the development of novel compounds with specific electronic, optical, or material properties.

The transformation of this compound into other functionalized pyridine derivatives is a key aspect of its application. For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. These transformations allow for the incorporation of the 5,6-dimethoxypyridine moiety into larger molecular frameworks, leading to the production of specialty chemicals with tailored properties for use in areas such as materials science and polymer chemistry.

Precursor in the Synthesis of Agrochemicals

The synthesis of agrochemicals often involves the construction of complex heterocyclic systems. The 5,6-dimethoxypyridine core of this compound can serve as a foundational scaffold upon which further chemical complexity is built. The functional groups on the molecule provide handles for synthetic elaboration, allowing for the introduction of various pharmacophores and toxophores necessary for biological activity. The strategic modification of the pyridine ring and its substituents is a common approach in the design and discovery of new and effective crop protection agents.

Contribution to the Assembly of Complex Organic Molecules

The construction of complex organic molecules, particularly those with pharmaceutical or biological significance, often relies on the use of well-defined, functionalized building blocks. This compound serves as such a building block, providing a pre-functionalized pyridine ring that can be incorporated into larger, more intricate molecular architectures.

One of the key transformations of the ethyl ester group is its reduction to a primary alcohol. This can be achieved using powerful reducing agents like lithium aluminum hydride (LAH). harvard.edulibretexts.org The resulting (5,6-Dimethoxypyridin-3-yl)methanol is itself a versatile intermediate. calpaclab.com The primary alcohol can be further oxidized to an aldehyde, which can then participate in a wide array of carbon-carbon bond-forming reactions, such as Wittig reactions, aldol (B89426) condensations, and Grignard additions. Alternatively, the alcohol can be converted into a leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce a variety of other functionalities. These synthetic pathways, starting from this compound, provide access to a diverse range of substituted pyridines that are essential for the synthesis of complex natural products and medicinally relevant compounds.

Utility as a Heterocyclic Building Block in Chemical Sciences

Heterocyclic compounds are of paramount importance in the chemical sciences, forming the core structure of a vast number of pharmaceuticals, natural products, and functional materials. Pyridine and its derivatives are among the most significant classes of heterocycles. This compound, as a polysubstituted pyridine, is a valuable member of the synthetic chemist's toolbox.

Its utility as a heterocyclic building block stems from its predictable reactivity and the potential for diverse functionalization. The pyridine nitrogen can act as a base or a nucleophile and can also be quaternized to modify the electronic properties of the ring. The methoxy (B1213986) groups, while relatively stable, can potentially be cleaved to reveal hydroxyl groups, offering additional sites for modification. The strategic placement of these functional groups allows for the controlled and sequential construction of complex molecular targets. The principles of established synthetic methodologies, such as the malonic ester and acetoacetic ester syntheses, which rely on the reactivity of ester functional groups, can be conceptually applied to understand the synthetic potential of the ethyl ester moiety in this compound. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com

Compound Information Table

Compound NameSynonymsMolecular Formula
This compoundEthyl 5,6-dimethoxy-3-pyridinecarboxylateC10H13NO4
(5,6-Dimethoxypyridin-3-yl)methanol5,6-Dimethoxynicotinyl alcoholC8H11NO3
Lithium aluminum hydrideLAHLiAlH4

Mechanistic Investigations and Computational Studies of Ethyl 5,6 Dimethoxynicotinate Reactions

Kinetic Analysis and Reaction Rate Determination

Kinetic analysis is fundamental to understanding the speed at which a chemical reaction proceeds and the factors that influence it. This typically involves measuring the rate of disappearance of reactants or the rate of appearance of products over time. For a reaction involving Ethyl 5,6-dimethoxynicotinate, such as hydrolysis or aminolysis, the rate law would be determined, which expresses the relationship between the reaction rate and the concentration of reactants.

While specific kinetic studies for this compound are not extensively documented in publicly available literature, research on similar compounds, such as benzyl (B1604629) nicotinate (B505614), shows that the degradation in an aqueous solution follows apparent first-order kinetics researchgate.net. The hydrolysis of such esters is often catalyzed by hydroxide (B78521) ions researchgate.net. A hypothetical kinetic study for the hydrolysis of this compound might involve monitoring its concentration over time at a constant pH and temperature.

The reaction order would be determined by systematically varying the initial concentration of the ester and observing the effect on the initial reaction rate. The rate constant (k) could then be calculated from the rate law.

Interactive Data Table: Hypothetical Kinetic Data for the Hydrolysis of this compound

This table illustrates the type of data that would be collected to determine the reaction order. If doubling the initial concentration doubles the initial rate, the reaction is first-order with respect to the ester.

ExperimentInitial [this compound] (M)Measured Initial Rate (M/s)
10.0101.5 x 10⁻⁵
20.0203.0 x 10⁻⁵
30.0406.0 x 10⁻⁵

Elucidation of Reaction Pathways and Transition State Characterization

Elucidating a reaction pathway involves mapping out the step-by-step sequence of elementary reactions that lead from reactants to products. This includes the identification of all intermediates and transition states. For nicotinate esters, common reactions include hydrolysis, transesterification, and aminolysis acs.orgnih.gov.

For instance, the aminolysis of a nicotinate ester in an aprotic solvent is proposed to proceed through a tetrahedral intermediate acs.org. Similarly, the synthesis of nicotinate esters from nicotinic acid and alcohol is a classic esterification reaction that proceeds via a tetrahedral intermediate, with the reaction rate being influenced by catalysts and temperature chemicalbook.com. Mechanistic studies on the synthesis of related nicotinamide (B372718) riboside from an ethyl nicotinate precursor revealed a key intermediate, highlighting the importance of reaction conditions in isolating specific pathway products beilstein-journals.org. Characterizing the high-energy transition states that connect reactants, intermediates, and products is crucial and often accomplished through computational methods.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating molecular properties and reaction mechanisms where experimental analysis is difficult. vu.lt These methods are widely applied to pyridine (B92270) and pyrimidine (B1678525) derivatives to understand their electronic structure, reactivity, and potential as therapeutic agents. nih.govnih.govjchemrev.comnih.gov

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. scirp.org By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. scirp.orgbohrium.com

For this compound, DFT calculations could reveal the electron distribution in the molecule. The nitrogen atom and oxygen atoms of the methoxy (B1213986) and ester groups would likely be regions of high electron density, making them susceptible to electrophilic attack or coordination to metal ions. The pyridine ring itself has a complex electronic nature that can be finely tuned by substituents. DFT studies on related substituted pyridines have been used to confirm molecular structures determined by X-ray diffraction and to understand electronic properties. bohrium.comnih.gov

Interactive Data Table: Hypothetical DFT-Calculated Properties for this compound

This table shows typical parameters obtained from DFT calculations and their general interpretation.

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to the ability to donate electrons.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicates chemical stability; a larger gap suggests higher stability and lower reactivity. scirp.org
Dipole Moment2.5 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to simulate how a potential drug molecule (ligand), such as this compound, might bind to a biological target, typically a protein or enzyme. Virtual screening uses these docking methods to rapidly assess large libraries of compounds for their potential to bind to a specific target.

While no specific molecular docking studies for this compound have been found, studies on other substituted pyridine carboxylates show their potential as inhibitors for enzymes like Jumonji domain-containing histone demethylases. tandfonline.com In such a study, the pyridine nitrogen and carboxylate group are often key for chelating a metal ion in the enzyme's active site. tandfonline.com Docking studies on new pyrazole (B372694) and pyridine derivatives have revealed good affinity for the active site of human topoisomerase IIβ nih.gov. A hypothetical docking study of this compound could explore its binding to various enzymes where nicotinamide-like structures are known to interact.

Ab initio and semi-empirical methods are other classes of quantum chemistry calculations used to study reaction mechanisms. Ab initio methods are based on first principles without using experimental data for parameters, while semi-empirical methods use a combination of theoretical calculations and empirical parameters, making them computationally faster. researchgate.net

These methods can be used to map out potential energy surfaces for reactions, helping to identify the most likely reaction pathways and the structures of transition states. For example, semi-empirical (PM3) and DFT methods have been used in parallel to analyze the conformation of 1,4-dihydropyridines, showing good agreement in predicting the flattened boat-like conformation of the ring researchgate.net.

Conformational Analysis and Stereochemical Considerations

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would occur around the bonds connecting the ester group and the two methoxy groups to the pyridine ring.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of Ethyl 5,6 Dimethoxynicotinate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectroscopy are employed to unambiguously assign the structure of ethyl 5,6-dimethoxynicotinate.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a complete picture of the proton environment. The aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) groups, and the ethyl ester group each exhibit characteristic signals.

Expected ¹H NMR Data for this compound:

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-2 (pyridine) 8.5 - 8.7 Singlet 1H -
H-4 (pyridine) 7.8 - 8.0 Singlet 1H -
-OCH₃ (C6) 3.9 - 4.1 Singlet 3H -
-OCH₃ (C5) 3.8 - 4.0 Singlet 3H -
-OCH₂CH₃ 4.2 - 4.4 Quartet 2H ~7.1

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their electronic environment.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Chemical Shift (δ, ppm)
C=O (ester) 165 - 167
C-6 (pyridine) 155 - 157
C-5 (pyridine) 148 - 150
C-2 (pyridine) 145 - 147
C-4 (pyridine) 115 - 117
C-3 (pyridine) 110 - 112
-OCH₂CH₃ 61 - 63
-OCH₃ (C6) 56 - 58
-OCH₃ (C5) 55 - 57

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be utilized to further confirm the assignments by establishing connectivity between protons and carbons.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can provide the accurate mass, confirming its molecular formula (C₁₀H₁₃NO₄).

Electron ionization (EI) is a common ionization technique that leads to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.

Predicted Key Fragmentation Ions for this compound:

m/z Ion Structure Corresponding Neutral Loss
211 [M]⁺ -
196 [M - CH₃]⁺ Methyl radical
182 [M - C₂H₅]⁺ Ethyl radical
166 [M - OC₂H₅]⁺ Ethoxy radical

The fragmentation is expected to initiate with the loss of the ethyl group from the ester or a methyl group from one of the methoxy substituents. Subsequent losses of carbon monoxide or other small neutral molecules can also be observed.

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for the separation of this compound from reaction byproducts and starting materials, as well as for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for the analysis of this compound.

Typical HPLC Parameters:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of acetonitrile (B52724) and water (with optional 0.1% formic acid or trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at a wavelength corresponding to the compound's maximum absorbance (e.g., 254 nm or 280 nm)
Injection Volume 10 µL

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

This method allows for the quantification of the main compound and the detection of any non-volatile impurities. The retention time of the compound under specific conditions is a characteristic property.

Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, GC is an excellent technique for purity assessment.

Typical GC Parameters:

Parameter Condition
Column Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5ms)
Carrier Gas Helium or Nitrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

| Oven Program | Initial temperature of 100 °C, ramped to 250 °C at 10 °C/min |

GC-FID is highly sensitive to organic compounds and can be used to determine the percentage purity of the sample.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine precise bond lengths, bond angles, and torsion angles.

For this compound, a single-crystal X-ray diffraction study would provide invaluable information on its molecular conformation and intermolecular interactions in the crystal lattice. While a crystal structure for this compound is not publicly available, data from a similar compound, ethyl 2,6-dimethoxybenzoate, can provide insights into the expected structural features. researchgate.net

Expected Crystallographic Data Parameters for this compound:

Parameter Description
Crystal System The geometric shape of the unit cell (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements of the crystal.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths The distances between bonded atoms (e.g., C-C, C-O, C-N bonds).
Bond Angles The angles formed by three connected atoms (e.g., C-O-C, O-C=O).
Torsion Angles The dihedral angles that describe the conformation of the molecule.

| Intermolecular Interactions | The presence of hydrogen bonds, van der Waals forces, or π-π stacking interactions that stabilize the crystal packing. |

This data allows for a detailed understanding of the molecule's geometry and how it arranges itself in the solid state, which can influence its physical properties.

Future Perspectives and Emerging Research Avenues for Ethyl 5,6 Dimethoxynicotinate

Design of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of nicotinic acid esters traditionally involves esterification of nicotinic acid, often using strong mineral acids like sulfuric acid as catalysts. chemicalbook.com While effective, these methods can present challenges in terms of catalyst separation, waste generation, and harsh reaction conditions. Future research is anticipated to focus on the development of more sustainable and efficient catalytic systems.

The exploration of heterogeneous catalysts, such as zeolites and functionalized mesoporous silica, could offer significant advantages. For instance, Cu-based zeolites have demonstrated high catalytic activity and selectivity in the synthesis of niacin (nicotinic acid) under mild conditions. oaepublish.com Similar systems could be adapted for the direct synthesis or derivatization of ethyl 5,6-dimethoxynicotinate, facilitating easier catalyst recovery and reuse.

Furthermore, biocatalysis, employing enzymes like lipases, presents a green alternative for ester synthesis. The high selectivity of enzymes could be particularly advantageous in the synthesis of complex substituted pyridines, minimizing the formation of byproducts. Research in this area would involve screening for suitable enzymes and optimizing reaction conditions such as solvent, temperature, and water activity.

Catalyst TypePotential AdvantagesResearch Focus
Heterogeneous Catalysts (e.g., Zeolites) Easy separation and recyclability, potential for high selectivity.Development of tailored zeolite frameworks and optimization of active metal sites.
Biocatalysts (e.g., Lipases) High selectivity, mild reaction conditions, environmentally friendly.Enzyme screening, immobilization techniques, and reaction engineering.
Homogeneous Organocatalysts Metal-free, often milder reaction conditions.Design of novel organocatalysts with enhanced activity and stability.

Exploration of Unconventional Reactivity Under Extreme Conditions

Investigating the chemical behavior of this compound under extreme conditions, such as high pressure and high temperature, is a largely unexplored frontier that could reveal novel reaction pathways and lead to the synthesis of unique molecular architectures. High-pressure chemistry can significantly influence reaction rates and equilibria, and can promote reactions that are not feasible under ambient conditions by altering molecular geometries and orbital interactions. researchgate.net

For this compound, high-pressure studies could explore cycloaddition reactions, rearrangements, or polymerization processes that are otherwise inaccessible. The presence of the electron-donating methoxy (B1213986) groups and the electron-withdrawing ester group on the pyridine (B92270) ring could lead to interesting and potentially useful reactivity changes under pressure.

Similarly, techniques such as flash vacuum pyrolysis (FVP) could be employed to study the thermal decomposition and rearrangement of the molecule, potentially leading to the formation of novel heterocyclic compounds. The insights gained from these studies would not only expand the fundamental understanding of this compound's reactivity but also open doors to new synthetic applications.

ConditionPotential OutcomesResearch Techniques
High Pressure Altered reaction kinetics and equilibria, novel cycloadditions, phase transitions.Diamond anvil cells, spectroscopic analysis under pressure (Raman, IR).
High Temperature (e.g., FVP) Novel rearrangements, synthesis of new heterocyclic systems.Flash vacuum pyrolysis apparatus coupled with product trapping and analysis.
Microwave Irradiation Accelerated reaction rates, improved yields, potential for novel reaction pathways.Dedicated microwave reactors with temperature and pressure monitoring.

Development of Structure-Reactivity Relationships Through Computational Modeling

Computational chemistry offers powerful tools to predict and understand the electronic structure and reactivity of molecules, thereby guiding experimental research. For this compound, computational modeling can provide deep insights into its structure-reactivity relationships. Techniques such as Density Functional Theory (DFT) can be used to calculate a variety of molecular properties that are crucial for understanding its chemical behavior. researchgate.net

Molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. researchgate.net Frontier molecular orbital (HOMO-LUMO) analysis can provide information about its electronic transitions and its propensity to participate in various chemical reactions. mdpi.com

Furthermore, computational modeling can be employed to simulate reaction mechanisms, calculate activation energies, and predict the structures of transition states and intermediates. This information is invaluable for optimizing existing synthetic routes and for the rational design of new reactions involving this compound.

Computational MethodPredicted PropertyApplication in Research
Density Functional Theory (DFT) Optimized molecular geometry, vibrational frequencies, electronic properties.Correlating theoretical data with experimental findings (e.g., from spectroscopy).
Molecular Electrostatic Potential (MEP) Identification of electrophilic and nucleophilic sites.Predicting sites of reaction for various reagents.
Frontier Molecular Orbital (HOMO-LUMO) Analysis Energy gap, electron donating/accepting ability.Understanding reactivity in pericyclic reactions and electronic transitions.

Integration into Materials Science and Supramolecular Chemistry

The structural features of this compound, including the aromatic pyridine ring, the methoxy groups, and the ethyl ester functionality, make it an interesting candidate for applications in materials science and supramolecular chemistry. The pyridine nitrogen and the oxygen atoms of the methoxy and ester groups can act as hydrogen bond acceptors, while the aromatic ring can participate in π-π stacking interactions. researchgate.net

These non-covalent interactions can be exploited to construct well-defined supramolecular architectures, such as liquid crystals, gels, or metal-organic frameworks (MOFs). The design and synthesis of new bent-shaped luminescent mesogens based on substituted pyridine cores have been reported, suggesting that derivatives of this compound could also exhibit interesting liquid crystalline properties. researchgate.net

Moreover, the ability of the pyridine nitrogen to coordinate with metal ions opens up possibilities for the creation of coordination polymers and functional metal complexes. Such materials could have applications in areas like catalysis, gas storage, or as luminescent materials. Future research could focus on the synthesis and characterization of metal complexes of this compound and the exploration of the properties of the resulting materials.

Area of ApplicationKey Molecular FeaturesPotential Functionality
Liquid Crystals Anisotropic molecular shape, polar functional groups.Display technologies, optical sensors.
Supramolecular Gels Hydrogen bonding capabilities, potential for self-assembly.Drug delivery, tissue engineering.
Metal-Organic Frameworks (MOFs) Pyridine nitrogen as a coordinating site.Gas storage, separation, catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 5,6-dimethoxynicotinate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound derivatives are typically synthesized via metal-halogen exchange reactions followed by fluoride-induced decomposition of ortho-dihalo precursors. Reaction conditions such as temperature (-78°C to room temperature), solvent polarity (e.g., THF vs. DMF), and stoichiometry of substituents (e.g., electron-donating vs. electron-withdrawing groups) critically affect yield and purity. For example, sterically hindered substrates require longer reaction times but can mitigate side reactions. Purification often involves column chromatography with gradients optimized for polar intermediates .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Structural elucidation relies on 2D NMR techniques (COSY, NOESY, HMBC, HSQC) to confirm regiochemistry and stereochemistry. For example, HMBC correlations between methoxy protons and aromatic carbons resolve ambiguities in substitution patterns. Mass spectrometry (HRMS-ESI) and IR spectroscopy validate molecular weight and functional groups. Chromatographic purity (>95%) is assessed via HPLC with UV detection at λ = 254 nm, using C18 reverse-phase columns .

Advanced Research Questions

Q. How does the regioselectivity of this compound derivatives vary in Diels-Alder reactions, and what electronic/steric factors govern this selectivity?

  • Methodological Answer : Regioselectivity in Diels-Alder reactions is influenced by the electron density of the dienophile and steric hindrance. For example, 6,7-indoleynes (structurally analogous to this compound) exhibit polar transition states where electron-donating groups (e.g., methoxy) favor crowded trans-adducts (15:1 selectivity with 2-tert-butylfuran). Computational modeling (M06-2X/6-311+G(2df,p)) reveals that frontier molecular orbital interactions (HOMO-LUMO gaps) and electrostatic potential maps predict regiochemical outcomes. Experimental validation involves competitive reactions with substituted furans and statistical analysis of product ratios .

Q. What computational approaches best predict the reactivity of this compound in cycloaddition reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the M06-2X level with solvation corrections (e.g., SMD model for THF) accurately models reaction pathways. Key parameters include activation energies (ΔG‡) and thermodynamic stability of transition states. For instance, NBO (Natural Bond Orbital) analysis quantifies charge transfer between dienophiles and dienes. Comparative studies using alternative functionals (e.g., B3LYP) and basis sets (6-31G* vs. 6-311+G(2df,p)) assess computational robustness. Experimental validation via kinetic isotope effects (KIEs) or isotopic labeling resolves discrepancies between predicted and observed regioselectivity .

Q. How can contradictions in experimental data (e.g., NMR vs. XRD structural assignments) be systematically resolved for this compound derivatives?

  • Methodological Answer : Discrepancies are addressed through:

  • Multi-technique validation : Cross-referencing NMR data with single-crystal X-ray diffraction (XRD) to confirm bond lengths/angles.
  • Statistical error analysis : Applying R-factors in XRD refinement and confidence intervals in NMR peak integration.
  • Theoretical benchmarking : Comparing experimental NMR chemical shifts with DFT-calculated values (e.g., GIAO method).
    Example: A 0.1 ppm deviation in calculated vs. observed methoxy proton shifts may indicate solvent effects or crystal packing anomalies .

Methodological Design Questions

Q. How should researchers design experiments to investigate the solvent effects on the stability of this compound?

  • Methodological Answer :

Variable selection : Test solvents with varying polarity (ε = 2–38) and hydrogen-bonding capacity (e.g., hexane, DCM, MeOH).

Kinetic studies : Monitor degradation via UV-Vis spectroscopy at λ_max (e.g., 280 nm) under controlled temperature (25–60°C).

Accelerated stability testing : Use Arrhenius plots to extrapolate shelf-life.

Data analysis : Apply multivariate regression to correlate solvent parameters (Hansen solubility parameters) with degradation rates .

Q. What strategies optimize the reproducibility of synthetic protocols for this compound under varying laboratory conditions?

  • Methodological Answer :

  • Standardization : Use automated syringe pumps for reagent addition to control reaction exotherms.
  • In-line monitoring : Employ ReactIR or HPLC-MS to track intermediate formation in real time.
  • Robustness testing : Apply Design of Experiments (DoE) to evaluate critical parameters (e.g., pH, agitation speed).
  • Documentation : Report detailed ESI-MS and NMR spectra in open-access repositories to enable cross-validation .

Data Analysis and Interpretation

Q. How can researchers statistically validate the purity of this compound batches using chromatographic data?

  • Methodological Answer :

  • Peak integration : Use the European Pharmacopoeia threshold (≥95% area under the curve for the main peak).
  • Signal-to-noise ratio : Ensure S/N > 10 for impurity detection.
  • Calibration curves : Validate HPLC methods with certified reference standards.
  • Uncertainty quantification : Apply Grubbs’ test to identify outliers in triplicate runs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.